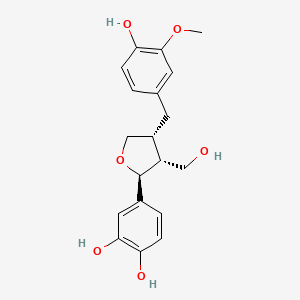
Taxiresinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxiresinol is a lignan that consists of tetrahydrofuran substituted by a 3,4-dihydroxyphenyl group at position 2, a hydroxymethyl group at position 3 and a 4-hydroxy-3-methoxybenzyl group at position 4. It has been isolated from Taxus yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a tetrol, a member of oxolanes and a member of guaiacols.
Aplicaciones Científicas De Investigación
Hepatoprotective Effects
Research has demonstrated that taxiresinol exhibits significant hepatoprotective effects against liver injury induced by toxic agents such as D-galactosamine and lipopolysaccharide. A study published in Planta Medica showed that pre-treatment with this compound significantly reduced serum levels of liver enzymes (sGPT and sGOT), indicating less liver damage. The compound was found to inhibit apoptosis in hepatocytes via the suppression of tumor necrosis factor-alpha production, highlighting its potential in treating liver diseases .
| Study | Dosage | Effect |
|---|---|---|
| Planta Medica (2004) | 50 mg/kg | Reduced liver enzyme levels and apoptosis in mice |
| Planta Medica (2004) | 10 mg/kg | Inhibited TNF-α production in hepatocytes |
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, revealing notable cytotoxicity. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation. Specifically, this compound showed promise against breast cancer cells, making it a candidate for further research in cancer therapeutics .
| Cancer Type | Cell Line | Effect Observed |
|---|---|---|
| Breast Cancer | MCF-7 | Induced apoptosis and inhibited proliferation |
| Lung Cancer | A549 | Significant cytotoxicity observed |
Ethnobotanical Applications
In traditional medicine, this compound has been utilized for its therapeutic properties. Ethnobotanical studies indicate that various cultures have used extracts containing this compound for their antioxidant and anti-inflammatory effects. This highlights the compound's historical significance and ongoing relevance in natural product research .
Propiedades
Fórmula molecular |
C19H22O6 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1 |
Clave InChI |
SNZZAHRDXCGWEM-CKFHNAJUSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
Sinónimos |
taxiresinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















